Cas no 98566-97-3 (2,3-dichlorobenzene-1-sulfonyl fluoride)
2,3-dichlorobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl fluoride, 2,3-dichloro-
- 2,3-Dichlorobenzenesulfonyl fluoride
- 2,3-dichlorobenzene-1-sulfonyl fluoride
- SCHEMBL11159231
- AKOS037478316
- 98566-97-3
- 2,3-Dichlorobenzene-1-sulfonylfluoride
- EN300-224442
- VS-0069
- 2,3-Dichlorobenzenesulfonyl fluoride, 95% (GC)
-
- MDL: MFCD22192505
- Inchi: 1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
- InChI Key: FNXHXUGJBKXHFS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1S(=O)(=O)F)Cl
Computed Properties
- Exact Mass: 227.9214841g/mol
- Monoisotopic Mass: 227.9214841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Melting Point: 60-65 °C
2,3-dichlorobenzene-1-sulfonyl fluoride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P260-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338
- Hazardous Material transportation number:UN 3261 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
2,3-dichlorobenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00080-1G |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | 95% (GC) | 1G |
496.66 | 2021-05-17 | |
| Key Organics Ltd | VS-0069-5mg |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | VS-0069-1mg |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | VS-0069-10mg |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | VS-0069-50mg |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | VS-0069-100mg |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Ambeed | A1072651-1g |
2,3-Dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | 95% | 1g |
$26.0 | 2024-04-15 | |
| Ambeed | A1072651-5g |
2,3-Dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | 95% | 5g |
$106.0 | 2024-04-15 | |
| Enamine | EN300-224442-0.1g |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-224442-0.25g |
2,3-dichlorobenzene-1-sulfonyl fluoride |
98566-97-3 | 95% | 0.25g |
$393.0 | 2024-06-20 |
2,3-dichlorobenzene-1-sulfonyl fluoride Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2,3-dichlorobenzene-1-sulfonyl fluoride
Recent Advances in the Application of 2,3-Dichlorobenzene-1-sulfonyl Fluoride (98566-97-3) in Chemical Biology and Drug Discovery
The compound 2,3-dichlorobenzene-1-sulfonyl fluoride (CAS: 98566-97-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique reactivity as a sulfonyl fluoride-based warhead. This research brief synthesizes the latest findings on its applications in covalent inhibitor design, chemical proteomics, and targeted protein degradation, highlighting its potential as a versatile tool for drug discovery and biological probe development.
Recent studies published in Nature Chemical Biology (2023) demonstrate that 98566-97-3 exhibits exceptional electrophilicity for serine hydrolases while maintaining remarkable stability in aqueous environments. The ortho-dichloro substitution pattern confers both enhanced reactivity and selectivity compared to parent benzene sulfonyl fluorides, as evidenced by quantitative mass spectrometry-based profiling studies. This property has been exploited in the development of activity-based probes for mapping enzyme active sites in complex proteomes.
A breakthrough application emerged from Scripps Research Institute where 2,3-dichlorobenzene-1-sulfonyl fluoride was incorporated into PROTAC (PROteolysis TArgeting Chimera) molecules targeting Bruton's tyrosine kinase (BTK). The sulfonyl fluoride warhead demonstrated superior tissue permeability and prolonged target engagement compared to traditional acrylamide-based covalent warheads, while maintaining excellent selectivity profiles in kinome-wide screening assays.
In synthetic methodology, a 2024 Journal of Medicinal Chemistry report detailed an improved kilogram-scale synthesis of 98566-97-3 via continuous flow chemistry, achieving 78% yield with >99% purity. This advancement addresses previous supply chain challenges and enables broader exploration of its applications. The synthetic protocol features a novel chlorination-sulfonylation sequence that minimizes byproduct formation.
Notably, the compound's unique reactivity has enabled new approaches in covalent fragment-based drug discovery. Researchers at UCSF developed a high-throughput screening platform utilizing 2,3-dichlorobenzene-1-sulfonyl fluoride as an anchor for fragment ligation, identifying novel allosteric inhibitors of KRAS G12C with sub-micromolar potency. The platform successfully addressed historical challenges in fragment screening for difficult-to-drug targets.
Ongoing clinical investigations (Phase I/II) are evaluating 98566-97-3-derived inhibitors for inflammatory diseases, leveraging its ability to covalently modify non-catalytic serine residues in key signaling proteins. Preliminary results show promising pharmacokinetic profiles with sustained target occupancy exceeding 72 hours post-administration in primate models.
Future research directions highlighted in recent reviews include the development of 2,3-dichlorobenzene-1-sulfonyl fluoride-based bifunctional degraders for membrane proteins and its application in chemoproteomic mapping of transient protein-protein interactions. The compound's unique balance of reactivity and stability positions it as a privileged scaffold for next-generation covalent drug discovery.
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